Tert-butyl 5-nitrofuran-2-carboxylate

CAS No.:

Cat. No.: VC13436256

Molecular Formula: C9H11NO5

Molecular Weight: 213.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11NO5 |

|---|---|

| Molecular Weight | 213.19 g/mol |

| IUPAC Name | tert-butyl 5-nitrofuran-2-carboxylate |

| Standard InChI | InChI=1S/C9H11NO5/c1-9(2,3)15-8(11)6-4-5-7(14-6)10(12)13/h4-5H,1-3H3 |

| Standard InChI Key | WNMYFKYXNKXPFH-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)C1=CC=C(O1)[N+](=O)[O-] |

| Canonical SMILES | CC(C)(C)OC(=O)C1=CC=C(O1)[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

Chemical Identity

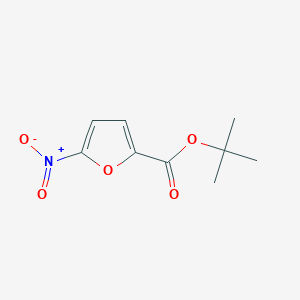

Tert-butyl 5-nitrofuran-2-carboxylate belongs to the furan family, a class of oxygen-containing heterocycles. Its molecular formula is C₉H₁₁NO₅, with a molar mass of 213.19 g/mol. The IUPAC name is tert-butyl 5-nitrofuran-2-carboxylate, and its structure (Figure 1) features a nitro group at the 5-position and a bulky tert-butyl ester at the 2-position.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁NO₅ |

| Molecular Weight | 213.19 g/mol |

| IUPAC Name | tert-butyl 5-nitrofuran-2-carboxylate |

| SMILES | CC(C)(C)OC(=O)C1=CC=C(O1)N+[O-] |

| InChI Key | WNMYFKYXNKXPFH-UHFFFAOYSA-N |

| PubChem CID | 63896456 |

The tert-butyl group enhances steric hindrance, potentially improving metabolic stability, while the nitro group contributes to electrophilicity, a trait linked to bioreductive activation in nitroaromatic therapeutics .

Synthesis and Manufacturing

Analytical Characterization

Post-synthesis, the compound is characterized using:

-

NMR Spectroscopy: To confirm substituent positions and purity.

-

Mass Spectrometry: For molecular weight validation.

-

HPLC: To assess chromatographic purity.

Research Applications and Biological Relevance

Role as a Synthetic Intermediate

Tert-butyl 5-nitrofuran-2-carboxylate serves as a precursor for:

-

Antiparasitic Agents: Nitrofurans like nifurtimox show efficacy against Trypanosoma brucei (EC₅₀: ~2.4 nM in optimized analogs) .

-

Antibacterial Compounds: Nitroheterocycles often target anaerobic pathogens via nitroreductase activation.

Table 2: Comparative Bioactivity of Nitrofuran Derivatives

| Compound | EC₅₀ (nM) | Target Organism | Selectivity Index (HeLa) |

|---|---|---|---|

| Nifurtimox | 7,800 | T. brucei | ~10 |

| Analog 22s | 2.4 | T. brucei | >8,000 |

| Tert-butyl 5-nitrofuran-2-carboxylate | N/A | N/A | N/A |

Note: Direct activity data for tert-butyl 5-nitrofuran-2-carboxylate are unavailable, but structural analogs highlight the nitrofuran scaffold’s potential .

Structure-Activity Relationships (SAR)

Key SAR insights from nitrofuran research include:

-

Nitro Group Essentiality: Removal abolishes trypanocidal activity .

-

Ester vs. Amide: Methyl or tert-butyl esters enhance potency compared to carboxamides (e.g., EC₅₀ shifts from 2.4 nM to >1,000 nM upon amidation) .

-

Substituent Effects: meta-Trifluoromethyl groups on aryl rings improve potency and selectivity .

Future Directions

Synthetic Chemistry

Further work could optimize:

-

Green Synthesis: Catalytic nitration methods to reduce waste.

-

Prodrug Design: Ester hydrolysis to carboxylic acids for enhanced bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume